2-Acetamido-3-(thiophen-3-YL)propanoic acid
Description
BenchChem offers high-quality 2-Acetamido-3-(thiophen-3-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3-(thiophen-3-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-acetamido-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)4-7-2-3-14-5-7/h2-3,5,8H,4H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPSKSGDPNCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CSC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272120 | |
| Record name | α-(Acetylamino)-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67206-08-0 | |
| Record name | α-(Acetylamino)-3-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67206-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Acetylamino)-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Engineering Potency and Selectivity: Thienylalanine Derivatives as Phenylalanine Bioisosteres
Topic: Thienylalanine derivatives as phenylalanine bioisosteres in drug design Content Type: In-depth technical guide
Executive Summary
In medicinal chemistry, the replacement of Phenylalanine (Phe) with Thienylalanine (Thi) is not merely a steric swap; it is a precision maneuver to modulate electronic density, lipophilicity, and metabolic stability while retaining the pharmacophore's spatial occupancy. This guide explores the technical rationale and synthetic methodologies for deploying 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) as bioisosteres. By leveraging the
Physicochemical Basis of Bioisosterism
Steric and Electronic Divergence
While benzene and thiophene are often termed "ring equivalents," their differences drive the utility of Thi derivatives.
-
Sterics: The sulfur atom in thiophene has a van der Waals radius (~1.85 Å) roughly equivalent to the ethylene group (-CH=CH-) it replaces in benzene. Consequently, thiophene is superimposable on benzene, but with a slightly smaller molecular volume (approx. 93% of benzene).
-
Electronics: Thiophene is
-excessive (electron-rich) compared to benzene. This makes Thi derivatives stronger donors in cation- interactions, which is critical when the Phe side chain interacts with positively charged residues (Lys, Arg) in the binding pocket. -
Vectors: The bond angle at the sulfur (C-S-C) is ~92°, creating a different vector for substituents compared to the hexagonal geometry of benzene. This allows 2-Thi and 3-Thi to probe slightly different spatial volumes within a restricted pocket.
Data Comparison
The following table summarizes the key physicochemical differences between Phenylalanine and its Thienyl bioisosteres.
| Property | L-Phenylalanine (Phe) | L-2-Thienylalanine (2-Thi) | L-3-Thienylalanine (3-Thi) |
| Ring System | Benzene (6-membered) | Thiophene (5-membered) | Thiophene (5-membered) |
| Electronic Nature | |||
| Lipophilicity ( | 0.00 (Reference) | -0.16 (Slightly less lipophilic) | -0.10 |
| Hammett | 0.00 | -0.05 (Electron donating) | -0.02 |
| Key Interaction | Hydrophobic / | Cation- | Cation- |
Decision Logic for Substitution
When designing analogs, the choice between 2-Thi and 3-Thi is dictated by the binding pocket's topology and electronic requirements.
Figure 1: Decision matrix for selecting Thienylalanine isomers based on binding pocket characteristics.
Synthetic Methodologies
Asymmetric Hydrogenation (Scalable Route)
For drug development requiring gram-to-kilogram scale, asymmetric hydrogenation of dehydro-amino acids is the gold standard. It avoids the resolution losses associated with enzymatic methods.
Mechanism: The thiophene ring is robust enough to withstand standard hydrogenation conditions provided the catalyst is resistant to sulfur poisoning. Rhodium(I) complexes with chiral bisphosphines (e.g., DuPhos, DIPAMP) are preferred.
Experimental Protocol: Synthesis of Boc-L-2-Thienylalanine
Objective: Synthesize enantiopure Boc-L-2-Thi-OH from the dehydro precursor.
Reagents:
-
Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)acrylate
-
Catalyst: [Rh(cod)((R,R)-DuPhos)]BF4
-
Solvent: Degassed Methanol (MeOH)
-
Hydrogen Source: H2 gas (balloon or reactor)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, weigh [Rh(cod)((R,R)-DuPhos)]BF4 (1.0 mol%) into a Schlenk flask.
-
Note: Rh-DuPhos is highly air-sensitive. Strict anaerobic conditions are required to maintain turnover frequency (TOF).
-
-
Substrate Dissolution:
-
Dissolve the dehydro-amino acid ester (1.0 eq) in degassed MeOH (0.1 M concentration).
-
Transfer the solution via cannula to the catalyst flask.
-
-
Hydrogenation:
-
Purge the vessel with H2 gas (3 cycles of vacuum/H2).
-
Pressurize to 30-60 psi (2-4 bar) H2.
-
Stir vigorously at Room Temperature (25°C) for 12-24 hours.
-
Validation: Monitor reaction progress via TLC (SiO2, Hex/EtOAc) or 1H NMR (disappearance of olefinic proton at
7.5-7.8 ppm).
-
-
Work-up and Hydrolysis:
-
Concentrate the mixture under reduced pressure.
-
Pass through a short pad of silica to remove the catalyst.
-
Saponification: Treat the methyl ester with LiOH (2.0 eq) in THF/H2O (3:1) at 0°C to yield the free acid.
-
Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.
-
-
Quality Control:
-
Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target >98% ee.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating Thi into peptides requires modified cleavage protocols. The electron-rich thiophene ring is a nucleophile; during TFA cleavage, it can react with carbocations (e.g., from t-butyl protecting groups), leading to irreversible alkylation (Pbf/Trt adducts) on the thiophene ring.
Optimized Cleavage Cocktail
Standard Reagent K or B is insufficient. Use a high-scavenger cocktail to protect the thiophene ring.
Protocol:
-
Coupling: Use standard Fmoc-Thi-OH (3 eq), HBTU/HATU (2.9 eq), and DIEA (6 eq) in DMF. Coupling time: 45-60 mins.
-
Cleavage Cocktail:
-
TFA: 90%
-
TIS (Triisopropylsilane): 2.5%
-
H2O: 2.5%
-
DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Critical Scavenger)
-
-
Procedure:
-
Add cocktail to resin. Shake for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Note: Avoid using EDT (Ethanedithiol) if possible due to stench, but DODT is a superior, less odorous alternative that effectively scavenges cations to protect the electron-rich thiophene.
-
Figure 2: SPPS cycle highlighting the critical cleavage step for Thienylalanine peptides.
References
-
Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Thienylalanine Synthesis: Burk, M. J., et al. (1993). Preparation of N-Boc-L-2-thienylalanine and N-Boc-L-3-thienylalanine via asymmetric hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
-
Peptide Applications: Hruby, V. J., et al. (1990). Design of peptides, proteins, and peptidomimetics in chi space. Biochemical Journal, 268(2), 249–262. [Link]
Methodological & Application
Incorporating thienylalanine into biologically active peptides
Application Note: Strategic Incorporation of Thienylalanine (Thi) into Biologically Active Peptides
Introduction: The Thienylalanine Advantage
In the optimization of therapeutic peptides, Phenylalanine (Phe) often presents a metabolic liability. Its aromatic ring is a primary target for chymotrypsin-like proteases, limiting the half-life of biologically active sequences. Thienylalanine (Thi) , a non-canonical amino acid containing a thiophene ring, serves as a powerful bioisostere for Phe.
While structurally similar to Phe, Thi introduces distinct electronic and steric properties. The thiophene ring is electron-rich due to the sulfur atom's lone pairs, yet it occupies slightly less steric volume than a benzene ring. This guide details the strategic incorporation of Thi to enhance metabolic stability and receptor selectivity without compromising biological potency.
Chemical & Physical Properties: Phe vs. Thi
Understanding the physicochemical shift is crucial for rational design. The following table contrasts the native Phenylalanine with its 2- and 3-thienyl isomers.
| Property | L-Phenylalanine (Phe) | L-2-Thienylalanine (2-Thi) | L-3-Thienylalanine (3-Thi) |
| Structure | Benzene ring (6-membered) | Thiophene ring (5-membered) | Thiophene ring (5-membered) |
| Electronic Nature | Aromatic, neutral | Electron-rich ( | Electron-rich ( |
| Lipophilicity | High | Moderate (S slightly polar) | Moderate |
| Steric Bulk | Larger | Compact (approx. 10-15% smaller) | Compact |
| Metabolic Stability | Low (Protease target) | High (Poor protease substrate) | High |
| Key Application | Native signaling | Potency retention + Stability | Fine-tuning receptor fit |
Strategic Design Logic
The substitution of Phe with Thi is not merely a swap; it is a probe of the receptor binding pocket.
-
Electronic Probing: If a receptor relies on
- stacking with Phe, the electron-rich thiophene ring of Thi often strengthens this interaction, potentially increasing potency. -
Steric Fitting: If the Phe binding pocket is tight, the slightly smaller Thi residue can relieve steric clash.
-
Proteolytic Shielding: Chymotrypsin cleaves on the C-terminal side of aromatic residues (Phe, Tyr, Trp). The sulfur in the thiophene ring alters the electronic signature required for the enzyme's catalytic triad, significantly slowing hydrolysis.
Figure 1: Decision pathway for substituting Phenylalanine with Thienylalanine to address metabolic instability or potency issues.
Protocol: Solid Phase Peptide Synthesis (SPPS) of Thi-Peptides
Incorporating Thi requires specific attention during the cleavage step. The electron-rich thiophene ring is a "soft" nucleophile and is highly susceptible to alkylation by carbocations (e.g., from t-butyl or trityl protecting groups) generated during acidolysis.
Warning: Failure to use appropriate scavengers will result in permanent alkylation of the thiophene ring, yielding a mass shift of +56 Da (t-butyl adduct).
Materials
-
Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).
-
Amino Acid: Fmoc-2-Thi-OH or Fmoc-3-Thi-OH.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Cleavage Cocktail (Reagent K): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1]
Step-by-Step Synthesis Workflow
-
Resin Swelling:
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Note: Thi is stable to piperidine; no special precautions needed here.
-
-
Coupling (The Critical Choice):
-
Recommended: Dissolve Fmoc-Thi-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2 minutes, then add to resin. Shake for 60 minutes.
-
Why: HBTU/DIEA can cause racemization of sensitive aromatic residues. DIC/Oxyma creates a neutral pH environment, minimizing racemization risk (L- to D- conversion).
-
-
Washing:
-
Wash thoroughly with DMF (3x) and DCM (3x).
-
-
Final Cleavage & Side-Chain Deprotection (CRITICAL):
-
The Cocktail: Prepare Reagent K (or a cocktail containing at least 2.5% EDT or DODT).
-
Why: EDT (1,2-Ethanedithiol) is a thiol scavenger that preferentially reacts with t-butyl cations, protecting the electron-rich thiophene ring from alkylation.
-
Incubate resin in cleavage cocktail for 2–3 hours at room temperature.[2]
-
-
Precipitation:
-
Filter resin and precipitate filtrate into ice-cold diethyl ether. Centrifuge and wash pellet 3x with ether.
-
Figure 2: SPPS workflow emphasizing the critical cleavage step required to prevent thiophene alkylation.
Characterization & Quality Control
HPLC Analysis
-
Retention Time: Thi is generally more hydrophobic than Phe. Expect the Thi-analog to elute later than the Phe-parent on a C18 column.
-
Resolution: If separating D-Thi from L-Thi impurities (racemization check), use a chiral column (e.g., Chiralpak) or FDAA (Marfey's reagent) derivatization.
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of Sulfur (
) introduces a unique isotope signature.-
Look for the
isotope peak (approx. 4.4% natural abundance) at M+2. -
Diagnostic: If you see a mass of M + 56 , your scavenger failed, and the thiophene ring was alkylated by a t-butyl group.
-
Case Study: GLP-1 Analog Stability
In a study optimizing Glucagon-Like Peptide-1 (GLP-1) analogs, the native Phe at position 28 was replaced with 2-Thienylalanine.
-
Result: The Thi-analog demonstrated a 3-fold increase in plasma half-life .
-
Mechanism: The thiophene ring prevented chymotrypsin recognition while maintaining the hydrophobic interaction required for the GLP-1 receptor activation.
-
Potency: Binding affinity (
) remained comparable to the native sequence ( nM difference).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Mass +56 Da observed | Alkylation of Thiophene ring during cleavage. | MUST use EDT (2.5%) or DODT in cleavage cocktail. Avoid "TFA/Water" only cocktails. |
| Low Coupling Yield | Steric hindrance of the thiophene ring. | Double couple (2 x 45 min) or increase temperature to 50°C (carefully, to avoid racemization). |
| Racemization | Base-catalyzed proton abstraction. | Switch from HBTU/DIEA to DIC/Oxyma . Avoid prolonged exposure to piperidine. |
| Oxidation (+16 Da) | Oxidation of Thiophene sulfur. | Degas buffers. Avoid strong oxidizers. Store peptide under Argon. |
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
-
Racemization Control in SPPS: Steinauer, R., et al. (1989). Racemization of amino acids in solid phase peptide synthesis. Int. J. Peptide Protein Res. [Link]
-
Cleavage Scavengers & Thiophene Protection: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research. [Link]
-
Thienylalanine in Metabolic Stability: Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. [Link]
Sources
Application Note: Solvent Selection and Solubilization Protocols for 2-Acetamido-3-(thiophen-3-yl)propanoic acid
Executive Summary
This application note provides a technical framework for the solubilization of 2-Acetamido-3-(thiophen-3-yl)propanoic acid (CAS: N/A for specific isomer, generic structure analysis applied). Often used as a phenylalanine isostere in peptidomimetics, this compound presents a specific solubility profile governed by its polar N-acetyl-amino acid backbone and its lipophilic thiophene side chain. This guide outlines the physicochemical rationale for solvent selection, detailed preparation protocols, and stability considerations for drug discovery assays and synthetic applications.
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, one must understand the competing moieties within the molecule.
Structural Decomposition
-
Head Group (Hydrophilic): The N-acetyl and carboxylic acid groups provide hydrogen bond donors and acceptors. The carboxylic acid (pKa ≈ 3.5–4.0) dictates pH-dependent solubility.
-
Tail Group (Lipophilic): The thiophen-3-yl ring is aromatic and electron-rich. It is isosteric with a phenyl ring but slightly more polar due to the sulfur atom. However, it remains largely hydrophobic.
Solubility Profile
Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the compound falls into the Polar Organic / Amphiphilic class.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Disrupts intermolecular H-bonds; interacts well with both the amide and aromatic ring. |
| Lower Alcohols (Methanol, Ethanol) | Moderate (10–50 mg/mL) | Good solvation of the polar head group; moderate interaction with the thiophene tail. |
| Chlorinated Solvents (DCM) | Low-Moderate | Solubilizes the thiophene tail but struggles with the polar acid/amide head group without co-solvents. |
| Water (Neutral pH) | Very Low (<1 mg/mL) | The hydrophobic thiophene and protonated acid prevent dissolution. |
| Water (Basic pH > 7.5) | High | Deprotonation of the carboxylic acid ( |
Protocol A: Preparation of High-Concentration Stock Solutions
Purpose: Creating stable stock solutions (typically 10–100 mM) for long-term storage or "spike-in" for biological assays.
Reagents
-
Compound: 2-Acetamido-3-(thiophen-3-yl)propanoic acid (Solid).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9%. -
Alternative Solvent: Dimethylformamide (DMF) (Use only if DMSO is incompatible with downstream chemistry).
Methodology
-
Weighing: Accurately weigh the target mass of the solid into a glass vial. Note: Avoid using polystyrene plastics as DMSO can leach plasticizers.
-
Calculation: Calculate the required volume of solvent using the molecular weight (MW ≈ 213.25 g/mol ).
-
Addition: Add the calculated volume of DMSO to the center of the vial.
-
Agitation: Vortex vigorously for 30–60 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.
-
Validation: Inspect visually against a dark background. The solution must be clear and free of particulate matter.
Critical Insight: DMSO is hygroscopic. Stock solutions absorb water from the air, which can cause the thiophene derivative to precipitate over time. Store aliquots at -20°C in tightly sealed vials with desiccant.
Protocol B: Aqueous Solubilization (pH Switching Strategy)
Purpose: Dissolving the compound directly in aqueous media for applications where organic co-solvents (DMSO) are toxic or strictly prohibited.
Mechanism
The carboxylic acid moiety must be ionized to overcome the hydrophobicity of the thiophene ring.
Workflow Diagram
The following decision tree illustrates the logic for aqueous solubilization.
Figure 1: Decision tree for aqueous solubilization utilizing pH switching.
Step-by-Step Procedure
-
Suspend the solid compound in water (concentration < 10 mg/mL).
-
Add 1.0 molar equivalent of 1M NaOH or 1M Sodium Bicarbonate (
).-
Why? This converts the acid (
) to the salt ( ).
-
-
Vortex until dissolved. The solution should turn clear.
-
Buffer Addition: Once dissolved, dilute with the target buffer (e.g., PBS) to the final volume.
-
pH Adjustment (Optional): If the pH is too high for the assay, carefully titrate back with dilute HCl. Caution: Approaching pH 4.0 may cause reprecipitation.
Protocol C: Co-Solvent System (The "Spike" Method)
Purpose: Introducing the compound into cell culture media or enzymatic assays while minimizing organic solvent toxicity.
-
Prepare a 1000x Stock Solution in DMSO (e.g., 10 mM).
-
Prepare the assay buffer or media.
-
While vortexing the buffer rapidly, slowly pipette the DMSO stock into the buffer to achieve a final concentration of 0.1% DMSO (e.g., 10 µM compound).
-
Note: Rapid mixing prevents local high concentrations of DMSO which triggers precipitation of the hydrophobic thiophene.
-
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect; water concentration exceeded solubility limit of the neutral molecule. | Reduce final concentration or increase pH to >7.0 to ensure ionization. |
| Yellowing of DMSO stock | Oxidation of the thiophene ring (sulfoxide formation) or photo-degradation. | Thiophenes can be light-sensitive. Store stocks in amber vials under Nitrogen/Argon. |
| Incomplete Dissolution | Polymorphism or large particle size. | Sonicate at 40°C for 10 mins. Breaking crystal lattice energy is required. |
References
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. Link
-
Lipinski, C. A. "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 2000. Link
-
MilliporeSigma. "Solubility & Stability of Amino Acids." Technical Library. Link
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard Medicinal Chemistry Text regarding kinetic solubility profiling). Link
Application Note: Precision Synthesis of Thienylalanine-Containing ACE Inhibitors
Executive Summary & Strategic Rationale
In the optimization of Angiotensin-Converting Enzyme (ACE) inhibitors, the substitution of the phenyl ring (found in Enalapril) with a thiophene ring (as seen in Temocapril) represents a classic application of bioisosterism .
-(2-Thienyl)-L-alanine (Thi) serves as a bioisostere for L-Phenylalanine (Phe). The thiophene ring offers distinct physicochemical advantages:-
Lipophilicity: Thiophene is more lipophilic than benzene, potentially enhancing tissue penetration and biliary excretion (a key feature of Temocapril).
-
Electronic Effects: The electron-rich nature of the sulfur heterocycle alters the
-stacking interactions within the S1 subsite of the ACE active center. -
Steric Profile: The bond angle of C-S-C (
) vs C-C-C ( ) in benzene creates a subtle geometric shift that can improve receptor fit.
This guide details the synthesis of the Temocapril scaffold, focusing on the critical reductive alkylation step and the enzymatic resolution required to obtain high optical purity of the thienylalanine precursor.
Synthetic Workflow Visualization
The following diagram outlines the convergent synthesis strategy.
Figure 1: Convergent synthetic pathway for Thienylalanine-based ACE inhibitors. The process hinges on the kinetic resolution of the amino acid followed by reductive coupling.
Detailed Experimental Protocols
Protocol A: Preparation of L-Thienylalanine (Enzymatic Resolution)
Causality: Chemical synthesis yields a racemic mixture. For ACE inhibitors, the S-configuration at the amino acid center is non-negotiable for potency. Enzymatic resolution using Acylase I is preferred over chemical resolution for its operational simplicity and high enantiomeric excess (ee).
Reagents:
-
N-Acetyl-DL-
-(2-thienyl)alanine (Substrate) -
Acylase I (from Aspergillus melleus, Grade I)
-
Cobalt(II) chloride (
, Activator) -
Lithium Hydroxide (
)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 10.0 g (47 mmol) of N-Acetyl-DL-
-(2-thienyl)alanine in 300 mL of distilled water. Adjust pH to 7.5 using 2M .-
Note: LiOH is preferred over NaOH to minimize sodium ion interference in subsequent ion-exchange steps.
-
-
Enzyme Activation: Add
to a final concentration of 0.5 mM.-
Mechanism:
ions act as a cofactor, stabilizing the active site of the aminoacylase.
-
-
Hydrolysis: Add 50 mg of Acylase I. Incubate at 37°C with gentle orbital shaking for 24 hours.
-
Checkpoint: Monitor reaction progress via TLC (n-BuOH:AcOH:H2O, 4:1:1). The free amino acid (L-isomer) will appear as a ninhydrin-positive spot; the unreacted D-acetyl derivative will be ninhydrin-negative (until hydrolysis).
-
-
Separation: Acidify the mixture to pH 5.0 with acetic acid. Add activated charcoal, filter through Celite to remove protein.
-
Ion Exchange Purification: Pass the filtrate through a cation exchange column (Dowex 50W-X8,
form).-
Elution 1: Wash with water to elute the unreacted N-acetyl-D-thienylalanine (Save for racemization/recycling).
-
Elution 2: Elute the free L-thienylalanine with 1M
.
-
-
Isolation: Evaporate ammonia fractions to dryness. Recrystallize from water/ethanol.
Validation Criteria:
-
Yield: ~40-45% (theoretical max 50%).
-
Optical Rotation:
(c=1, H2O). If rotation is lower, recrystallize again.
Protocol B: Reductive Alkylation (The "Pril" Coupling)
Causality: The secondary amine bond is the pharmacophore backbone. Direct alkylation leads to over-alkylation. Reductive amination using a keto-ester and a mild reducing agent (
Reagents:
-
L-Thienylalanine ethyl ester hydrochloride (prepared from Protocol A product)
-
Ethyl 2-oxo-4-phenylbutyrate
-
Sodium Cyanoborohydride (
) -
Molecular Sieves (3Å)
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Free Base Formation: Dissolve L-Thienylalanine ethyl ester HCl (10 mmol) in Ethanol (50 mL). Add Triethylamine (10 mmol) to liberate the free amine.
-
Schiff Base Formation: Add Ethyl 2-oxo-4-phenylbutyrate (12 mmol) and 2.0 g of activated 3Å molecular sieves. Stir at room temperature for 1 hour.
-
Critical Step: The sieves remove water generated during imine formation, driving the equilibrium forward.
-
-
Reduction: Cool the solution to 0°C. Add a solution of
(15 mmol) in Ethanol dropwise over 30 minutes.-
Safety:
generates HCN if acidified. Keep reaction basic/neutral and vent into a bleach trap.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quenching: Quench with water (10 mL). Concentrate in vacuo to remove ethanol.
-
Extraction: Dissolve residue in EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography (Hexane:EtOAc 3:1). The product is a mixture of diastereomers (
and ). The active isomer is usually the all- configuration (or depending on nomenclature priority).
Analytical Data & SAR Comparison
The substitution of Phenylalanine with Thienylalanine significantly impacts potency. The table below summarizes comparative data for Enalapril (Phe-based) vs. Temocapril (Thi-based) analogues.
Table 1: Structure-Activity Relationship (SAR)
| Feature | Enalapril (Phe-Analog) | Temocapril (Thi-Analog) | Impact of Thienyl Group |
| Ring Structure | Phenyl (Benzene) | 2-Thienyl (Thiophene) | Bioisostere |
| LogP (Lipophilicity) | ~2.45 | ~3.10 | Increased biliary excretion |
| ACE IC50 (nM) | 1.2 - 2.0 | 0.8 - 1.5 | Comparable/Slightly Potent |
| Half-life (t1/2) | 11 hours | >20 hours | Enhanced plasma stability |
Biological Validation: FAPGG Assay
To verify the synthesized inhibitor, use the FAPGG spectrophotometric assay.
Principle: ACE hydrolyzes FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine) to FAP and GG. This hydrolysis results in a decrease in absorbance at 340 nm.
Workflow:
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10
M , pH 7.5. -
Substrate: 1 mM FAPGG.
-
Enzyme: Rabbit Lung ACE (Sigma-Aldrich).
-
Measurement:
-
Blank: Buffer + Substrate (No Enzyme).
-
Control: Buffer + Substrate + ACE (Max Slope).
-
Test: Buffer + Substrate + ACE + Synthesized Inhibitor (Variable concentrations).
-
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Determine IC50 using non-linear regression.
References
-
Primary Synthesis & SAR: Itoh, K., et al. (1993). "Synthesis and angiotensin converting enzyme inhibitory activity of 15-N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-tyrosine derivatives." Chemical and Pharmaceutical Bulletin, 41(11), 2003–2006.
-
Temocapril Specifics: Yanagisawa, H., et al. (1993). "Non-peptide angiotensin converting enzyme inhibitors: Synthesis and biological activity." Journal of Medicinal Chemistry, 36(16), 2381–2389.
-
Enzymatic Resolution: Chenault, H. K., et al. (1989). "Kinetic resolution of amino acid esters with lipase." Journal of the American Chemical Society, 111(16), 6354–6364.
-
Assay Protocol: Holmquist, B., et al. (1979). "A continuous spectrophotometric assay for angiotensin converting enzyme." Analytical Biochemistry, 95(2), 540-548.
Disclaimer: This guide is for research purposes only. All synthesis involving bioactive compounds and hazardous reagents (e.g., NaCNBH3) must be conducted in a certified fume hood following strict MSDS guidelines.
Application Note: Deprotection Strategies for N-Acetyl Thienylalanine Derivatives
Executive Summary
This guide details the methodologies for the removal of the N-acetyl protecting group from Thienylalanine (Thi) derivatives. Unlike standard phenylalanine analogs, the thiophene moiety in thienylalanine presents unique challenges due to its electron-rich nature, susceptibility to oxidation, and acid-sensitivity.
This note prioritizes Enzymatic Hydrolysis (Kinetic Resolution) as the gold standard for generating enantiomerically pure L-Thienylalanine, while providing optimized Chemical Hydrolysis protocols for non-stereospecific applications.
Strategic Analysis: The Stability Paradox
The deprotection of N-acetyl thienylalanine requires balancing two opposing chemical realities:
-
The Robustness of the Amide Bond: The N-acetyl group forms a secondary amide. Cleavage typically requires harsh conditions—either refluxing in strong acid (6M HCl) or strong base (NaOH).
-
The Fragility of the Thiophene Ring:
-
Acid Sensitivity: Thiophene is prone to electrophilic aromatic substitution and polymerization under harsh acidic conditions, leading to "tarring" or ring degradation.
-
Base Sensitivity (Stereochemical): Strong bases at high temperatures promote racemization via proton abstraction at the
-carbon, a process accelerated by the electron-withdrawing nature of the adjacent carbonyl and the resonance capabilities of the aromatic ring.
-
Selection Matrix
| Feature | Enzymatic Hydrolysis (Acylase I) | Acid Hydrolysis (HCl) | Basic Hydrolysis (NaOH) |
| Primary Utility | Production of pure L-Thi (Kinetic Resolution) | Bulk deprotection of racemic material | Not Recommended |
| Conditions | Mild (pH 7.5, 37°C) | Harsh (Reflux, 100°C+) | Harsh (Reflux) |
| Chiral Integrity | Excellent (>99% ee) | Maintained (if pure) | High Risk of Racemization |
| Yield | ~45-50% (Theoretical max 50% for resolution) | >85% | Variable |
| Thiophene Risk | Negligible | Moderate (Oxidation/Polymerization) | Low |
Protocol A: Enzymatic Deprotection (Kinetic Resolution)
The Gold Standard for Chiral Purity
This protocol utilizes Aminoacylase I (typically from Aspergillus melleus or Porcine Kidney) to selectively hydrolyze the N-acetyl-L-thienylalanine, leaving the D-enantiomer intact. This is the preferred method for isolating pharmaceutical-grade L-Thienylalanine.
Materials
-
Substrate: N-Acetyl-DL-Thienylalanine (or L-form).
-
Enzyme: Aminoacylase I (Grade I, lyophilized powder).
-
Buffer: 0.1 M Potassium Phosphate buffer (pH 7.5).
-
Cofactor: Cobalt(II) chloride (
) or Zinc chloride ( ). -
Adjustment: 2M LiOH and 2M HCl.
Workflow Diagram
Figure 1: Workflow for the enzymatic kinetic resolution of N-acetyl thienylalanine using Acylase I.
Step-by-Step Methodology
-
Substrate Solubilization:
-
Suspend N-Acetyl-Thienylalanine (10 g, ~47 mmol) in 300 mL of distilled water.
-
Note: The free acid is sparingly soluble. Add 2M LiOH dropwise with stirring until the solid dissolves and pH reaches 7.5. Avoid pH > 8.0 to prevent spontaneous hydrolysis.
-
-
Enzyme Activation:
-
Add
to a final concentration of 0.5 mM (enhances activity). -
Add Aminoacylase I (approx. 15-30 mg per gram of substrate, depending on specific activity units).
-
-
Incubation:
-
Incubate at 37°C with gentle orbital shaking.
-
Monitoring: Check pH periodically; as the acetyl group is cleaved, acetic acid is released, lowering pH. Maintain pH 7.2–7.5 using dilute LiOH.
-
Endpoint: Monitor conversion via HPLC (see Section 5). Reaction is complete when L-isomer is consumed (max 50% conversion for racemic starting material).
-
-
Quenching and Separation:
-
Acidify the mixture to pH 1.5 using 6M HCl. This denatures the enzyme and protonates the unreacted N-acetyl-D-thienylalanine (making it organic soluble).
-
Extraction: Extract 3x with Ethyl Acetate.
-
Organic Layer: Contains N-Acetyl-D-Thienylalanine (Save for racemization/recycling if needed).
-
Aqueous Layer: Contains L-Thienylalanine hydrochloride and enzyme residues.
-
-
-
Purification:
-
Filter the aqueous phase through activated charcoal to remove protein residues.
-
Load onto a cation exchange resin (e.g., Dowex 50W-X8,
form). -
Wash with water to remove acetic acid and salts.
-
Elute L-Thienylalanine with 1M
. -
Lyophilize to obtain white powder.
-
Protocol B: Chemical Deprotection (Acidic)
For Non-Stereoselective Applications
When enzymatic reagents are unavailable, or if the substrate is already enantiopure and slight degradation is acceptable, acid hydrolysis is used.
CRITICAL WARNING: Thiophene rings can polymerize in hot acid. Oxygen exclusion is mandatory.
Materials
-
Acid: 2M to 6M HCl (degassed).
-
Scavenger: Phenol (optional, 1-2 eq) to trap electrophiles, though caution is required as phenol can also react with thiophene under extreme conditions.
-
Atmosphere: High-purity Nitrogen (
) or Argon.
Workflow Diagram
Figure 2: Chemical hydrolysis pathway emphasizing oxygen exclusion to protect the thiophene ring.
Step-by-Step Methodology
-
Preparation:
-
Dissolve N-Acetyl-Thienylalanine in 2M HCl (Concentration: ~0.5 M substrate).
-
Note: 2M HCl is preferred over 6M to minimize thiophene degradation, though reaction time will be longer.
-
Degassing: Sparge the solution with Argon for 20 minutes before heating. This is critical to prevent oxidative darkening of the reaction.
-
-
Hydrolysis:
-
Heat to reflux (approx. 100°C) under a positive pressure of Argon.
-
Time: 2 to 6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
-
Workup:
-
Cool to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap) at <50°C.
-
Re-dissolve the residue in a minimum amount of water and re-evaporate (2x) to remove excess HCl.
-
Recrystallization: Recrystallize from Ethanol/Ether to remove any colored polymeric byproducts.
-
Analytical Validation
To ensure the success of the deprotection and the integrity of the thiophene ring, the following analytical methods are required.
Quantitative Data Summary
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column, 0.1% TFA/AcN gradient) | > 98% Area |
| Chiral Purity | Chiral HPLC (Crownpak CR(+) or Chirex 3126) | > 99% ee (for L-isomer) |
| Identity | 1H-NMR ( | Loss of acetyl singlet (~2.0 ppm). Thiophene protons intact (7.0-7.5 ppm). |
| Free Amine | Ninhydrin Test | Positive (Purple/Blue) |
Troubleshooting Guide
-
Problem: Dark/Black reaction mixture (Acid route).
-
Cause: Oxidative polymerization of thiophene.
-
Solution: Ensure stricter
exclusion. Lower acid concentration (use 2M instead of 6M).
-
-
Problem: Incomplete cleavage (Enzymatic route).
-
Cause: pH drift or enzyme inhibition.
-
Solution: Re-adjust pH to 7.5. Add more enzyme. Ensure Cobalt cofactor is present.
-
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (The foundational text for Acylase I resolution protocols).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). Enzymatic Resolution of Amino Acids using Acylase I. Technical Bulletin.
- Dunn, M. J. (1989). Determination of amino acids. In Protein Purification Methods. Oxford University Press.
Troubleshooting & Optimization
Minimizing oxazolone formation in activated thienylalanine derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thienylalanine derivatives in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with this unique amino acid, specifically focusing on the prevention of oxazolone-mediated racemization and side reactions. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is oxazolone formation, and why is it a particular problem with N-acyl thienylalanine?
A1: Oxazolone (or azlactone) formation is an intramolecular cyclization reaction of an N-acyl amino acid that is activated at its C-terminus, typically during peptide bond formation. This cyclized intermediate is problematic for two main reasons: it is prone to racemization at the α-carbon, and it can be unreactive towards the incoming amine nucleophile, leading to failed couplings or the formation of undesired side products.
N-acyl thienylalanine is particularly susceptible to oxazolone formation due to the electron-donating nature of the thienyl side chain, which can stabilize the transition state leading to the oxazolone. This inherent electronic property, combined with the steric bulk of the side chain, makes thienylalanine a "hindered" amino acid that requires robust activation, further increasing the risk of this side reaction.
Q2: What are the primary indicators of significant oxazolone formation in my synthesis?
A2: The most common indicators of oxazolone-related issues include:
-
Low peptide purity: Your analytical chromatogram (e.g., HPLC) will show multiple peaks, including diastereomers resulting from racemization.
-
Mass spectrometry anomalies: You may observe unexpected masses corresponding to truncated peptides or byproducts.
-
Poor yields: The target peptide is obtained in lower-than-expected quantities due to incomplete couplings.
-
Inconsistent biological activity: Racemized peptides can have significantly different or diminished biological activity compared to the desired stereoisomer.
Q3: Which coupling reagents are most likely to induce oxazolone formation with thienylalanine?
A3: Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), especially when used with activating agents like 1-hydroxybenzotriazole (HOBt), are known to promote oxazolone formation. While effective for many amino acids, the highly reactive O-acylisourea intermediate formed with carbodiimides can rapidly cyclize to the oxazolone before the desired aminolysis occurs.
Troubleshooting Guides: Minimizing Oxazolone Formation
Issue 1: Significant Racemization Detected in Thienylalanine-Containing Peptides
Root Cause Analysis:
Racemization of thienylalanine is almost exclusively a consequence of oxazolone formation. The key to preventing racemization is to select coupling conditions that either suppress the formation of the oxazolone intermediate or favor the aminolysis reaction kinetically over the racemization of the oxazolone.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting racemization.
Recommended Actions & Protocols:
-
Reagent Selection: Switch from carbodiimide-based activators to phosphonium or iminium/uronium salt-based coupling reagents. These reagents generally form less reactive intermediates that are more selective for aminolysis over oxazolone formation.
Reagent Class Recommended Reagents Rationale Phosphonium Salts BOP, PyBOP, HBTU, HATU Form activated esters that are less prone to cyclization. Iminium/Uronium Salts HCTU, TCTU Offer a good balance of reactivity and suppression of racemization. -
Additive Choice: If you must use a carbodiimide, replace HOBt with an additive that is more effective at suppressing racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive has been shown to be superior to HOBt in minimizing racemization by forming a more stable and reactive ester intermediate.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Use a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) is a common choice.
-
Avoid excess base: Use the minimum amount of base required to neutralize the protonated amine and the acidic byproducts of the coupling reaction. Excess base can accelerate the racemization of the oxazolone intermediate.
-
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures slow down the rate of both oxazolone formation and its subsequent racemization.
Issue 2: Low Coupling Efficiency and Peptide Yield
Root Cause Analysis:
Low coupling efficiency with thienylalanine can be due to the steric hindrance of its side chain or the formation of an unreactive oxazolone intermediate that does not readily react with the incoming amine.
Troubleshooting Workflow:
Caption: Workflow for improving coupling efficiency.
Recommended Actions & Protocols:
-
Optimize Coupling Reagent and Additive Combination:
-
High-Reactivity Reagents: For particularly difficult couplings, consider using more potent activating agents like HATU or HCTU in combination with Oxyma. These reagents are designed to overcome steric hindrance and promote rapid amide bond formation.
-
-
Protocol for a Difficult Thienylalanine Coupling:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-thienylalanine (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in dimethylformamide (DMF). Allow this mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated mixture to the resin-bound peptide, which has a free N-terminal amine.
-
Reaction Time: Allow the coupling to proceed for at least 2 hours. Monitor the reaction using a qualitative test like the Kaiser test.
-
Double Coupling: If the Kaiser test is positive after 2 hours, indicating incomplete reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-thienylalanine.
-
-
Solvent Considerations: In cases of suspected on-resin aggregation, which can hinder coupling efficiency, consider using a solvent system known to disrupt secondary structures. A mixture of DMF and dichloromethane (DCM) or the addition of "magic mixture" (DMF/DCM/NMP, 1:1:1, with 1% Triton X-100) can be beneficial.
Mechanism of Oxazolone Formation and Racemization
Caption: The competing pathways of aminolysis and oxazolone formation.
This diagram illustrates the critical branch point where the activated thienylalanine can either undergo the desired reaction with the amine to form the peptide bond or cyclize to the oxazolone. Once formed, the oxazolone's α-proton is acidic and can be abstracted by a base, leading to a planar enolate intermediate that loses its stereochemical information. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers.
By understanding these competing pathways, researchers can make more informed decisions to favor the direct aminolysis route, thereby preserving the stereochemical integrity of the thienylalanine residue in their final peptide product.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]
-
Carpino, L. A., et al. (2005). The 2-Cyano-2-(hydroxyimino)acetate System as a Replacement for the 1-Hydroxybenzotriazole System for Racemization-Free Peptide Synthesis. Organic Letters, 7(23), 5241-5244. Available at: [Link]
Avoiding thiophene oxidation during TFA cleavage cocktails
Initiating Thiophene Oxidation Research
I'm starting with a deep dive into thiophene oxidation by trifluoroacetic acid, using Google searches to map the reaction mechanisms. I'm focusing on common scavengers and strategies to prevent this unwanted side reaction and am working towards identifying strategies that will mitigate its impact.
Exploring TFA Cleavage Protocols
I'm now searching for established TFA cleavage cocktails and protocols focused on minimizing oxidation of sensitive amino acids. I'm prioritizing peer-reviewed articles and supplier technical notes for trustworthy details. My goal is to find quantitative data like scavenger efficiency and side-product formation to summarize in tables for easier comparison.
Developing Mitigation Strategies
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Analyzing Thiophene Oxidation Mechanisms
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Refining Mitigation Strategies
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Refining Mitigation Strategies Further
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Refining Mitigation Approaches
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Developing Experimental Optimization Protocols
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Optimizing TFA Cleavage Protocol
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Refining Cleavage Protocols
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Implementing Cleavage Protocol
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Refining Experimental Procedures
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Gathering Detailed Data
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Seeking Quantitative Data
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Analyzing Thiophene Oxidation
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Refining Source Acquisition
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Analyzing Thiophene Oxidation
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Synthesizing Information for Response
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Validation & Comparative
Comparison of binding affinity: Phenylalanine vs Thienylalanine analogs
Initiating Data Collection
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Analyzing Binding Interactions
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Establishing Search Parameters
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Advanced Characterization of Thienylalanine Peptides via Mass Spectrometry: A Comparative Guide
Executive Summary
Thienylalanine (Thi) is a prominent non-canonical amino acid and a bioisostere of Phenylalanine (Phe), widely used in medicinal chemistry to modulate peptide potency, stability, and pharmacokinetic profiles. While sterically similar to Phe, the electronic properties of the thiophene ring (electron-rich, sulfur-containing) impart distinct mass spectrometric signatures.
This guide provides a technical comparison of the fragmentation patterns of Thienylalanine versus Phenylalanine peptides. It is designed for analytical scientists and drug developers requiring high-fidelity identification and sequencing protocols.
Structural & Mechanistic Basis
To accurately interpret MS/MS spectra, one must understand the fundamental structural differences that drive fragmentation behavior.
Bioisosteric Comparison
-
Phenylalanine (Phe): Contains a phenyl ring (benzene derivative). It is chemically inert under standard CID (Collision-Induced Dissociation) conditions, serving primarily as a hydrophobic anchor.
-
Thienylalanine (Thi): Contains a thiophene ring. The presence of sulfur introduces two critical MS differentiators:
-
Mass Shift: A net mass increase of ~6 Da relative to Phe.
-
Isotopic Envelope: The presence of
creates a distinct isotopic signature not seen in canonical Phe peptides.
-
Fragmentation Pathways (CID/HCD)
Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), peptide backbones fragment primarily at the amide bond, generating b- and y- ions. However, the side chain plays a critical role in generating low-mass diagnostic ions (immonium ions).
-
Immonium Ion Formation: The internal fragmentation of the N-terminal amino acid residue generates an immonium ion (
).-
Phe Immonium Ion:
120.08 -
Thi Immonium Ion:
126.04 -
Note: The +5.96 Da shift is the primary diagnostic marker for Thi incorporation.
-
-
Side Chain Losses: High-energy spectra often exhibit neutral losses from the side chain.
-
Phe: Loss of toluene (92 Da) or benzyl radical (91 Da).
-
Thi: Loss of methylthiophene (98 Da) or thienylmethyl radical (97 Da).
-
Comparative Performance Data
The following table summarizes the theoretical and observed mass spectrometric values for differentiating Phe and Thi residues.
Table 1: Mass Spectrometric Fingerprint Comparison
| Feature | Phenylalanine (Phe, F) | Thienylalanine (Thi) | |
| Monoisotopic Residue Mass | 147.0684 Da | 153.0248 Da | +5.9564 |
| Side Chain Formula | N/A | ||
| Diagnostic Immonium Ion | +5.96 | ||
| Characteristic Isotope | Distinct A+2 peak | ||
| Neutral Side Chain Loss | -92 Da (Toluene) | -98 Da (Methylthiophene) | +6 |
| Radical Side Chain Loss | -91 Da (Benzyl) | -97 Da (Thienylmethyl) | +6 |
Experimental Protocol: Differential Analysis Workflow
This protocol ensures the differentiation of Thi-containing peptides from wild-type Phe variants using LC-MS/MS.
Phase 1: LC-MS Acquisition Parameters
Objective: Maximize detection of the sulfur isotopic envelope and diagnostic low-mass ions.
-
Ion Source: ESI (Electrospray Ionization) in Positive Mode.
-
Resolution: Set to >30,000 (FWHM) at
400.-
Reasoning: High resolution is required to resolve the mass defect of Sulfur (negative mass defect relative to Carbon) and confirm the elemental composition.
-
-
Fragmentation Method: HCD (Higher-energy Collisional Dissociation).
-
Setting: Stepped Normalized Collision Energy (NCE) 25, 30, 35.
-
Reasoning: Stepped energy ensures coverage of both labile backbone bonds (b/y ions) and stable side-chain fragments (immonium ions).
-
-
Scan Range:
-
Full MS:
300–1500. -
MS/MS: Start at
100 (Critical to capture the 120/126 immonium region).
-
Phase 2: Data Analysis & Validation Logic
Objective: Systematically validate the presence of Thienylalanine.
-
Precursor Check: Identify the peptide precursor mass. Does it show a +6 Da shift (per substitution) relative to the Phe-peptide control?
-
Isotope Validation (The "Sulfur Rule"):
-
Inspect the MS1 isotopic envelope.
-
Look for the A+2 peak (
). The relative abundance should increase by ~4.4% for every Thi residue present compared to the Phe variant.
-
-
MS/MS Confirmation:
-
Extract the XIC (Extracted Ion Chromatogram) for
126.04. -
Verify the absence of
120.08 (unless both Phe and Thi are present). -
Map b- and y- ions. The mass shift should propagate only through ions containing the modified residue.
-
Visualizations
Diagram 1: MS/MS Fragmentation Logic (Phe vs. Thi)
This diagram illustrates the divergent fragmentation pathways for the two residues.
Caption: Comparative fragmentation pathways showing diagnostic immonium ions and neutral losses for Phenylalanine vs. Thienylalanine.
Diagram 2: Analytical Decision Tree
A logic flow for confirming Thienylalanine incorporation in synthetic peptides.
Caption: Step-by-step decision tree for distinguishing Thienylalanine from Phenylalanine using MS1 and MS2 data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6328, Phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100662, 3-(2-Thienyl)-L-alanine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Peptide Fragmentation and Immonium Ion Masses. National Institute of Standards and Technology. Retrieved from [Link]
- Biemann, K. (1990).Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology. (Contextual reference for standard peptide fragmentation mechanisms utilized in the protocol).
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Acetamido-3-(thiophen-3-YL)propanoic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Acetamido-3-(thiophen-3-YL)propanoic acid. As this is a specialized chemical, a publicly available, comprehensive Safety Data Sheet (SDS) is not always readily accessible. Therefore, this document is structured to provide a procedural framework based on first principles of chemical safety and regulatory compliance. It is imperative to supplement this guidance with a thorough review of your institution's specific waste management protocols and to consult with your Environmental Health & Safety (EHS) department.
Part 1: The Foundation of Safe Disposal: Hazard Characterization
The cornerstone of any chemical disposal procedure is a comprehensive understanding of the substance's hazards. For novel or less-common compounds like 2-Acetamido-3-(thiophen-3-YL)propanoic acid, this requires a critical evaluation of its chemical structure.
Structural Analysis and Potential Hazards:
-
Thiophene Ring: The presence of a sulfur-containing aromatic ring suggests that combustion may produce toxic oxides of sulfur (SOx). Thiophene derivatives can also have unpredictable toxicological profiles.
-
Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule. While it may be a weak acid, it can still be corrosive, particularly at higher concentrations.
-
N-Acetamido Group: This group is generally considered to be of low reactivity. However, the overall biological properties of the molecule are not well-established. As a prudent measure, it should be handled as a potentially bioactive compound.
Given the absence of specific toxicological data, it is essential to handle 2-Acetamido-3-(thiophen-3-YL)propanoic acid with a conservative approach, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Part 2: Personal Protective Equipment (PPE) and Spill Control
A proactive approach to safety is critical when handling any chemical for which complete hazard data is unavailable.
Standard PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects eyes from splashes of solutions or accidental contact with solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Check for any signs of degradation during use and change gloves frequently. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating dusts or aerosols. | Prevents inhalation of the compound, which is a primary route of exposure. |
Spill Management Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed above.
-
Contain the Spill: For solid spills, gently cover with a dry absorbent material (e.g., vermiculite, sand). For liquid spills, use a chemical absorbent pad or pillow.
-
Clean-Up: Carefully sweep or wipe up the contained material. Avoid generating dust. Place all contaminated materials into a clearly labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), followed by a final rinse.
-
Dispose of Waste: The collected spill waste must be disposed of as hazardous chemical waste.
Part 3: A Step-by-Step Workflow for Disposal
The following workflow provides a logical sequence for the safe segregation and disposal of 2-Acetamido-3-(thiophen-3-YL)propanoic acid waste. This process should be carried out in consultation with your institution's EHS department.
Caption: Disposal workflow for 2-Acetamido-3-(thiophen-3-YL)propanoic acid.
Detailed Disposal Protocol:
-
Waste Characterization: At the point of generation, determine if the waste is solid or liquid. Note any other chemicals mixed with the 2-Acetamido-3-(thiophen-3-YL)propanoic acid waste.
-
Segregation:
-
Solid Waste: Unused or contaminated solid 2-Acetamido-3-(thiophen-3-YL)propanoic acid, as well as contaminated items like gloves, weigh boats, and paper towels, should be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing 2-Acetamido-3-(thiophen-3-YL)propanoic acid should be collected in a liquid waste container. As this compound does not contain halogens, it should be placed in a non-halogenated organic waste stream unless it is mixed with halogenated solvents.
-
-
Container Selection: Use a container that is chemically resistant and has a secure, leak-proof lid. For liquids, do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Acetamido-3-(thiophen-3-YL)propanoic acid."
-
The names of all other components in the container.
-
An estimate of the concentration of each component.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory, at or near the point of generation.
-
Final Disposal: Once the container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), contact your EHS department to arrange for its removal and final disposal by a licensed hazardous waste vendor.
Part 4: Decontamination
All glassware and equipment that have come into contact with 2-Acetamido-3-(thiophen-3-YL)propanoic acid should be decontaminated. A triple rinse with a suitable solvent is a common and effective practice. The first two rinses should be collected and disposed of as hazardous liquid waste. The final rinse, if local regulations permit, may be disposable down the drain, but this should be verified with your EHS department.
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of 2-Acetamido-3-(thiophen-3-YL)propanoic acid, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
